An In-depth Technical Guide to 4-Morpholin-4-yl-4-oxo-butyric acid: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-Morpholin-4-yl-4-oxo-butyric acid: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Morpholin-4-yl-4-oxo-butyric acid, a versatile synthetic intermediate with significant applications in pharmaceutical research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and its strategic role as a building block in the creation of complex, biologically active molecules.
Introduction: The Strategic Importance of Bifunctional Scaffolds
In the landscape of modern drug discovery, the efficient synthesis of novel chemical entities with desirable pharmacological profiles is paramount. Bifunctional molecules, which possess two distinct reactive functional groups, are invaluable tools for medicinal chemists. 4-Morpholin-4-yl-4-oxo-butyric acid, also known as N-succinylmorpholine, is a prime example of such a scaffold. It incorporates a stable tertiary amide linked to a morpholine ring and a terminal carboxylic acid. This unique combination of a nucleophilic morpholine moiety and a carboxylic acid "handle" allows for its versatile incorporation into larger molecules, making it a valuable precursor in the synthesis of a wide range of potential therapeutic agents. The morpholine ring, in particular, is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability to parent molecules.
Physicochemical and "Drug-like" Properties
A thorough understanding of a compound's physicochemical properties is critical for its application in drug design and development. The properties of 4-Morpholin-4-yl-4-oxo-butyric acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1] |
| CAS Number | 67900-19-0 | [1][2] |
| Appearance | White to off-white solid | |
| Predicted pKa | ~4.5 (for the carboxylic acid) | [3] |
| Predicted LogP | -1.2 | [1] |
Analysis of "Drug-likeness": Adherence to Lipinski's and Veber's Rules
To assess the potential of a molecule to be developed into an orally bioavailable drug, several empirical rules are often applied.
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Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound.[4][5][6] 4-Morpholin-4-yl-4-oxo-butyric acid adheres to all of Lipinski's rules:
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Molecular Weight: 187.19 g/mol (< 500)
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LogP: -1.2 (< 5)
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Hydrogen Bond Donors: 1 (the carboxylic acid proton) (≤ 5)
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Hydrogen Bond Acceptors: 4 (the four oxygen atoms and the nitrogen atom) (≤ 10)
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Veber's Rule provides additional criteria for good oral bioavailability, focusing on molecular flexibility and polar surface area.
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Polar Surface Area (PSA): 66.8 Ų (≤ 140 Ų)
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Rotatable Bonds: 3 (≤ 10)
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The full compliance of 4-Morpholin-4-yl-4-oxo-butyric acid with both Lipinski's and Veber's rules suggests that this scaffold is an excellent starting point for the design of orally bioavailable drugs. The morpholine moiety contributes to a favorable PSA and LogP, enhancing the "drug-like" characteristics of molecules that incorporate this fragment.
Synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid
The most common and efficient synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid involves the nucleophilic ring-opening of succinic anhydride with morpholine. This reaction is a classic example of acylation of an amine by a cyclic anhydride and is known for its high yield and selectivity.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a succinamic acid derivative.
Caption: Synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of succinamic acids from cyclic anhydrides and amines.
Materials:
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Succinic anhydride (1.0 eq)
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Morpholine (1.0 eq)
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Anhydrous benzene or toluene (as solvent)
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Hydrochloric acid (for workup)
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Sodium sulfate (for drying)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in warm anhydrous benzene or toluene.
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To the stirred solution, add morpholine (1.0 eq) dropwise. The reaction is often exothermic, and the product may begin to precipitate.
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After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction.
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Cool the reaction mixture to room temperature. The product, 4-Morpholin-4-yl-4-oxo-butyric acid, should precipitate as a white solid.
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Collect the solid by vacuum filtration and wash with a small amount of cold solvent (benzene or toluene) to remove any unreacted starting materials.
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For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate.
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Dry the purified product under vacuum to yield 4-Morpholin-4-yl-4-oxo-butyric acid as a white crystalline solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Spectroscopic Characterization
The structural elucidation of 4-Morpholin-4-yl-4-oxo-butyric acid is confirmed through a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons (typically two multiplets around 3.4-3.7 ppm), and the two methylene groups of the butyric acid chain (two triplets around 2.5-2.8 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR spectrum should display signals for the four carbons of the morpholine ring, the two carbonyl carbons (one amide and one carboxylic acid), and the two methylene carbons of the butyric acid chain.
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FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and a strong C=O stretching band for the tertiary amide (around 1620-1650 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (187.19 g/mol ).
Applications in Drug Discovery: A Scaffold for Targeted Therapies
While 4-Morpholin-4-yl-4-oxo-butyric acid itself is not known to possess significant biological activity, its true value lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates. The carboxylic acid functionality provides a convenient attachment point for further chemical modifications, such as amide bond formation, while the morpholine-containing fragment often imparts desirable pharmacokinetic properties.
A notable example of a therapeutic area where this type of scaffold is relevant is in the development of kinase inhibitors. For instance, the multi-target receptor tyrosine kinase inhibitor Linifanib (ABT-869) , which has been investigated for the treatment of various cancers, features a complex chemical structure that could be conceptually derived from building blocks similar to 4-Morpholin-4-yl-4-oxo-butyric acid.[7][8][9][10][11]
The following workflow illustrates a generalized synthetic strategy where 4-Morpholin-4-yl-4-oxo-butyric acid could be utilized to introduce the morpholine-acyl moiety into a larger, more complex molecule.
Caption: Generalized workflow for the use of 4-Morpholin-4-yl-4-oxo-butyric acid in the synthesis of a bioactive molecule.
In this workflow, the carboxylic acid of 4-Morpholin-4-yl-4-oxo-butyric acid is first activated, for example, by conversion to an acyl chloride or an active ester. This activated intermediate is then reacted with an amine-containing core structure (R-NH₂) to form a stable amide bond, thereby incorporating the morpholine-acyl fragment into the final bioactive molecule. This strategy allows for the late-stage introduction of the morpholine moiety, which can be advantageous in optimizing the pharmacokinetic properties of a lead compound.
Conclusion
4-Morpholin-4-yl-4-oxo-butyric acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, favorable physicochemical properties, and adherence to the principles of "drug-likeness" make it an attractive starting material for the development of novel therapeutics. The presence of both a reactive carboxylic acid and a beneficial morpholine moiety provides chemists with a powerful tool for the construction of complex molecules with tailored pharmacological profiles. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of successful drug development programs.
References
- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104326985A - Preparation method of linifanib - Google Patents [patents.google.com]
- 8. Linifanib - Wikipedia [en.wikipedia.org]
- 9. Linifanib | PDGFR | Tocris Bioscience [tocris.com]
- 10. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
